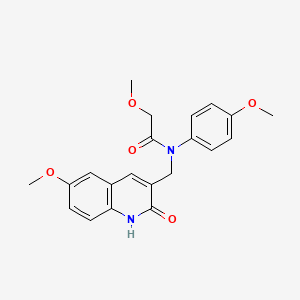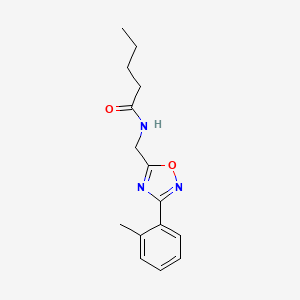
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An additional methyl group is attached to the 8th position of the quinoline structure, and a hydroxy group is attached to the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a benzoate ester group, and methoxy groups. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the ester, methoxy, and hydroxy groups. The ester could undergo hydrolysis, transesterification, and other typical ester reactions. The methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings, ester, and methoxy groups would likely make the compound relatively non-polar. Its solubility would depend on the solvent used .作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound inhibits the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activity. Studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a wide range of therapeutic properties, making it a versatile compound for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate. One potential application of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy. Future research could focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated through molecular modeling and structural studies.
合成方法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with sodium hydride in dimethylformamide. This is followed by the reaction of the resulting product with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The final product, this compound, is obtained after purification through column chromatography.
科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been found to exhibit various therapeutic properties, making it a promising candidate for drug development. Scientific research has focused on the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
安全和危害
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-5-4-6-13-7-15(19(22)21-18(12)13)11-26-20(23)14-8-16(24-2)10-17(9-14)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPCDZVOLMQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

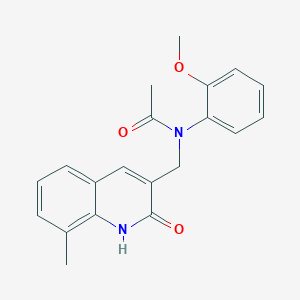
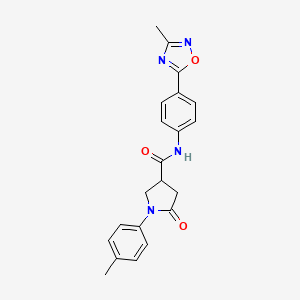
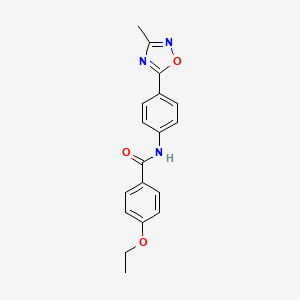

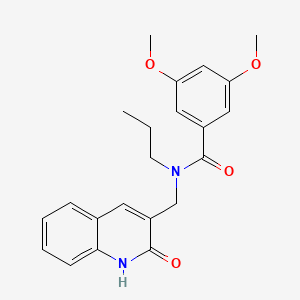

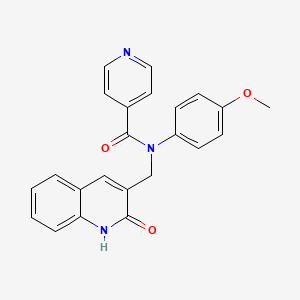
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)

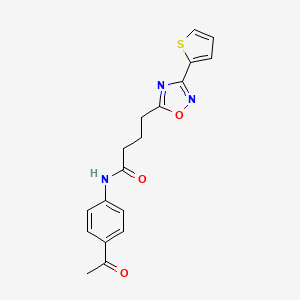
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)

